N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide
Description
N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide is a heterocyclic compound that features both benzimidazole and indazole moieties. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and antihypertensive activities .
Properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-21-13-8-3-2-7-12(13)18-16(21)19-15(22)11-6-4-5-10-9-17-20-14(10)11/h2-9H,1H3,(H,17,20)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQGUBIFCSTXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC4=C3NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide typically involves the condensation of 1-methylbenzimidazole with an appropriate indazole derivative. One common method includes the reaction of 1-methylbenzimidazole-2-carboxylic acid with 1H-indazole-7-carboxylic acid under dehydrating conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve efficiency . The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted benzimidazole or indazole derivatives.
Scientific Research Applications
N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antihypertensive properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methylbenzimidazole: Shares the benzimidazole moiety but lacks the indazole component.
1H-indazole-7-carboxamide: Contains the indazole moiety but lacks the benzimidazole component.
Uniqueness
N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide is unique due to the combination of both benzimidazole and indazole moieties, which confer distinct pharmacological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
